molecular formula C26H22FN3O3 B11292751 1-(4-fluorobenzyl)-8-methoxy-5-methyl-3-(2-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

1-(4-fluorobenzyl)-8-methoxy-5-methyl-3-(2-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11292751
M. Wt: 443.5 g/mol
InChI Key: GBHKASPGQFIKEM-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and methyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE can be achieved through multi-step organic synthesis. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific synthetic route and reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-[(4-FLUOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 1-[(4-FLUOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE include other pyrimidoindole derivatives and indole-based compounds. These compounds share a common indole nucleus but differ in their substituents, leading to variations in their chemical and biological properties . Some examples include:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of 1-[(4-FLUOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE lies in its specific combination of substituents, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H22FN3O3

Molecular Weight

443.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-8-methoxy-5-methyl-3-(2-methylphenyl)pyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22FN3O3/c1-16-6-4-5-7-21(16)30-25(31)24-23(20-14-19(33-3)12-13-22(20)28(24)2)29(26(30)32)15-17-8-10-18(27)11-9-17/h4-14H,15H2,1-3H3

InChI Key

GBHKASPGQFIKEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)OC)N(C2=O)CC5=CC=C(C=C5)F

Origin of Product

United States

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